molecular formula C21H19ClN2O4S3 B2432848 (Z)-ethyl 2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 900134-61-4

(Z)-ethyl 2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2432848
M. Wt: 495.02
InChI Key: CQZUYJWBSBWWNV-DHDCSXOGSA-N
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Description

(Z)-ethyl 2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H19ClN2O4S3 and its molecular weight is 495.02. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound is used in the synthesis of various analogues with potential biological activity. For instance, Spoorthy et al. (2021) described the synthesis of related compounds, highlighting their antimicrobial activity and docking studies. This research indicates the compound's utility in creating new substances with potential therapeutic applications (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Structural Analysis

Khelloul et al. (2016) conducted a detailed structural analysis of a similar thiazolidin-4-one derivative. This study, involving X-ray diffraction and computational methods, contributes to understanding the structural characteristics of these compounds, which is crucial for their application in various scientific fields (Khelloul et al., 2016).

Antimicrobial and Antifungal Potential

Research on similar compounds has revealed significant antimicrobial and antifungal properties. Krátký, Vinšová, & Stolaříková (2017) evaluated the antimicrobial activity of rhodanine-3-acetic acid derivatives, highlighting the potential use of these compounds in treating infections (Krátký, Vinšová, & Stolaříková, 2017).

Potential in Anticancer Research

Compounds similar to (Z)-ethyl 2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate have shown promise in anticancer research. Mabkhot et al. (2019) synthesized a thiazolidinone derivative with moderate anticancer activity, demonstrating the potential utility of such compounds in cancer research (Mabkhot et al., 2019).

Antirheumatic Applications

The compound's related derivatives have also been explored for their anti-rheumatic potential. Sherif & Hosny (2014) investigated a derivative's effectiveness against rheumatic conditions, indicating the diverse therapeutic applications of these compounds (Sherif & Hosny, 2014).

Future Directions

Unfortunately, the search results do not provide specific future directions for the study of the requested compound .

properties

IUPAC Name

ethyl 2-[[2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S3/c1-4-28-20(27)17-11(2)12(3)30-18(17)23-16(25)10-24-19(26)15(31-21(24)29)9-13-7-5-6-8-14(13)22/h5-9H,4,10H2,1-3H3,(H,23,25)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZUYJWBSBWWNV-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate

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